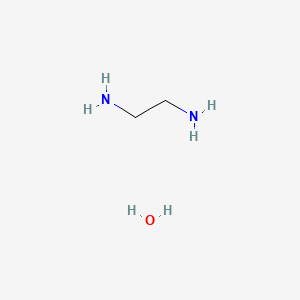

Ethylenediamine monohydrate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

ethane-1,2-diamine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.H2O/c3-1-2-4;/h1-4H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZUAPPXGIFNDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480180 | |

| Record name | Ethylenediamine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6780-13-8 | |

| Record name | Ethylenediamine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenediamine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ETHANEDIAMINE, MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEDIAMINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XT5HP8UHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethylenediamine monohydrate fundamental properties

An In-depth Technical Guide on the Core Properties of Ethylenediamine (B42938) Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine monohydrate (CAS RN: 6780-13-8) is a chemical compound consisting of ethylenediamine and one molecule of water.[1] It is a colorless to pale yellow liquid or solid, depending on the ambient temperature, with an ammonia-like odor.[1] This compound is hygroscopic, meaning it readily absorbs moisture from the air.[1] this compound is a versatile and widely utilized compound in various fields of chemical synthesis and analysis. Its utility stems from the presence of two primary amine groups, which allow it to act as a potent bidentate chelating agent and a reactive building block for a multitude of derivatives.[2][3] This guide provides a comprehensive overview of its fundamental properties, including detailed experimental protocols for their determination, to support its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various experimental setups.

Table 1: Fundamental Properties of this compound

| Property | Value | Reference(s) |

| Chemical Identity | ||

| CAS Number | 6780-13-8 | [1][2] |

| Molecular Formula | C₂H₈N₂·H₂O or C₂H₁₀N₂O | [1][2][4] |

| Molecular Weight | 78.11 g/mol | [2][4] |

| Synonyms | 1,2-Diaminoethane monohydrate, Ethane-1,2-diamine hydrate (B1144303) (1:1) | [1] |

| Physical Properties | ||

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Odor | Ammonia-like | [1] |

| Melting Point | 10 °C | [2][5] |

| Boiling Point | 118 °C | [2][5] |

| Density | 0.96 g/cm³ | [2][5] |

| Flash Point | 34 °C | [5][6] |

| Refractive Index (n20D) | 1.4480 to 1.4510 | [5][6] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Spectroscopic Data | ||

| ¹H NMR | See Section 4.3.3 | [7][8] |

| ¹³C NMR | See Section 4.3.3 | [9] |

| FTIR | See Section 4.3.4 | [9][10][11][12] |

Applications in Research and Development

Ethylenediamine and its monohydrate form are pivotal in numerous synthetic and analytical procedures.

Chelating Agent and Ligand in Coordination Chemistry

Ethylenediamine is a classic bidentate chelating ligand, often abbreviated as "en" in inorganic chemistry.[1][2] Its two nitrogen atoms readily donate their lone pairs of electrons to metal ions, forming stable five-membered chelate rings.[2] This property makes it invaluable for:

-

Synthesis of Coordination Complexes: It is used to synthesize a wide variety of metal complexes, such as [Co(en)₃]³⁺, which has been instrumental in the development of coordination chemistry.[1]

-

Catalysis: Metal-ethylenediamine complexes can exhibit unique catalytic properties. For instance, nickel-containing catalysts prepared with ethylenediamine are used in processes like CO₂ methanation.[3]

-

Analytical Chemistry: It serves as a complexing agent for the detection and quantification of metal ions.[2]

Precursor in Organic Synthesis

The bifunctional nature of ethylenediamine makes it a key starting material for the synthesis of various organic compounds, including:

-

Ethylenediaminetetraacetic acid (EDTA): A prominent application is in the synthesis of EDTA, a widely used chelating agent in industry and laboratories.[3][13]

-

Heterocyclic Compounds: It readily reacts with aldehydes and ketones to form heterocyclic compounds like imidazolidines.[1][5]

-

Polymers and Resins: It is a crucial component in the production of polyamides, polyurethane fibers, and epoxy resin curing agents.[2][3]

-

Pharmaceuticals and Agrochemicals: The N-CH₂-CH₂-N linkage is present in numerous bioactive compounds, including the bronchodilator aminophylline (B1665990) and certain fungicides.[2][14]

Experimental Protocols

This section provides detailed methodologies for the determination of key properties of this compound.

Determination of Water Content by Karl Fischer Titration

The water content of this compound is a critical parameter. The Karl Fischer titration is a specific and rapid method for its determination.[15]

Principle: The Karl Fischer reaction is a quantitative reaction between water, iodine, and sulfur dioxide in the presence of a base and a suitable solvent.

Apparatus:

-

Karl Fischer Titrator (volumetric or coulometric)

-

Titration cell

-

Burette

-

Magnetic stirrer

-

Syringe for sample introduction

Reagents:

-

Karl Fischer reagent (one-component or two-component)

-

Methanol (B129727) (anhydrous)

-

Benzoic acid or salicylic (B10762653) acid (for buffering)[16]

Procedure (Volumetric Method):

-

Add a suitable volume of anhydrous methanol to the titration cell.

-

If titrating a strongly alkaline amine like ethylenediamine, add a buffering agent such as benzoic or salicylic acid to the solvent to prevent a pH shift that can cause side reactions.[16]

-

Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate residual water.

-

Accurately weigh a sample of this compound (approximately 0.1-0.5 g) in a gas-tight syringe.

-

Inject the sample into the conditioned titration cell.

-

Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. The titration should be carried out to a fast endpoint.[16]

-

The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.

Calculation: Water (%) = (Volume of KF reagent (mL) × Titer of KF reagent (mg H₂O/mL)) / (Sample weight (mg)) × 100

Assay by Titration

The purity of this compound can be determined by acid-base titration.

Principle: The two amine groups of ethylenediamine are basic and can be neutralized by a strong acid.

Apparatus:

-

Burette (50 mL)

-

Pipette (25 mL)

-

Erlenmeyer flask (250 mL)

-

Analytical balance

Reagents:

-

Standardized 0.5 M Sulfuric Acid (H₂SO₄) or 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid.[17][18]

-

Indicator solution (e.g., Bromothymol blue or Crystal Violet in glacial acetic acid).[17][18]

-

Distilled water or glacial acetic acid as solvent.

Procedure (Aqueous Titration):

-

Accurately weigh about 0.5 g of this compound into an Erlenmeyer flask.

-

Dissolve the sample in 50 mL of distilled water.

-

Add 2-3 drops of Bromothymol blue indicator.

-

Titrate with standardized 0.5 M sulfuric acid until the color changes from blue to yellow.

-

Perform a blank titration under the same conditions.

Calculation: Purity (%) = ((V_sample - V_blank) × M_acid × 78.11) / (W_sample × 2) × 100 Where:

-

V_sample = Volume of acid for the sample (mL)

-

V_blank = Volume of acid for the blank (mL)

-

M_acid = Molarity of the acid (mol/L)

-

W_sample = Weight of the sample (g)

-

78.11 = Molecular weight of this compound ( g/mol )

-

2 = Stoichiometric factor (2 moles of acid per mole of ethylenediamine)

Spectroscopic Analysis

The melting point can be determined using a standard capillary melting point apparatus or by differential scanning calorimetry (DSC) for higher accuracy.

Procedure (Capillary Method):

-

Ensure the melting point apparatus is calibrated.

-

Load a small, dry sample of this compound into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

The refractive index is a measure of how light bends as it passes through the substance and is a useful parameter for identification and purity assessment.

Apparatus:

-

Abbe Refractometer

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism surfaces are clean and dry.[19]

-

Apply a few drops of the this compound sample onto the lower prism.[19]

-

Close the prisms and allow the sample to spread evenly.

-

Adjust the light source and focus to obtain a sharp boundary between the light and dark fields in the eyepiece.[19]

-

Align the boundary with the crosshairs and read the refractive index from the scale.[19]

-

Record the temperature at which the measurement is taken, as refractive index is temperature-dependent.

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

-

¹H NMR: The proton NMR spectrum of this compound will show signals corresponding to the amine (-NH₂) and methylene (B1212753) (-CH₂-) protons. The presence of water will also be evident.

-

¹³C NMR: The carbon NMR spectrum will show a single signal for the two equivalent methylene carbons.

Spectra for ethylenediamine and its monohydrate are available in public databases such as PubChem and SpectraBase for comparison.[8][9]

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

-

N-H stretching of the primary amine groups.

-

C-H stretching of the methylene groups.

-

N-H bending (scissoring) vibrations.

-

C-N stretching vibrations.

-

Broad O-H stretching from the water of hydration.

Reference spectra can be found in databases like the NIST Chemistry WebBook and SpectraBase.[10][11][12]

Key Synthetic Pathways and Workflows

The following diagrams illustrate important synthetic applications of ethylenediamine.

Synthesis of EDTA

Ethylenediamine is a key precursor in the industrial synthesis of EDTA. The process involves the reaction of ethylenediamine with formaldehyde (B43269) and a cyanide source.[13][20]

Caption: Industrial synthesis pathway of EDTA from ethylenediamine.

Synthesis of Imidazolidines

Imidazolidines are five-membered heterocyclic compounds synthesized from the condensation reaction of ethylenediamine with aldehydes or ketones.[5]

Caption: General reaction scheme for the synthesis of imidazolidines.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[10][21] It is also harmful if swallowed or in contact with skin.[6][21] It is a flammable liquid and vapor.[10][21]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[10] Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][14]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a fundamental chemical with a broad spectrum of applications in scientific research and industrial processes. A thorough understanding of its physical and chemical properties, underpinned by robust experimental methodologies, is essential for its safe and effective use. This guide provides the core information required by researchers, scientists, and drug development professionals to leverage the unique characteristics of this versatile compound in their work.

References

- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. Ethylenediamine | OpenOChem Learn [learn.openochem.org]

- 3. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]

- 4. fiveable.me [fiveable.me]

- 5. Synthesis and Chemical Reactivity of Imidazolidines_Chemicalbook [chemicalbook.com]

- 6. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethylenediamine(107-15-3) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | C2H8N2.H2O | CID 12200817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Ethylenediamine [webbook.nist.gov]

- 12. Ethylenediamine(107-15-3) IR Spectrum [chemicalbook.com]

- 13. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 14. Ethylenediamine [chemeurope.com]

- 15. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. Sciencemadness Discussion Board - Titration of ethylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Synthesis of EDTA [chm.bris.ac.uk]

- 21. Recent advances in the synthesis of highly substituted imidazolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06010E [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of Ethylenediamine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of ethylenediamine (B42938) monohydrate. It includes detailed experimental protocols for key characterization techniques and visual representations of its structure and analytical workflows.

Introduction

Ethylenediamine monohydrate (C₂H₈N₂·H₂O) is a chemical compound consisting of ethylenediamine and one molecule of water.[1][2][3] Ethylenediamine itself is a bifunctional organic compound with two primary amine groups, making it a strong base and an excellent chelating agent.[4][5] The monohydrate form is a colorless to pale yellow, hygroscopic liquid or solid, depending on the ambient temperature.[2][6] Its ability to form stable complexes with various metal ions makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.[2][7] This guide delves into the specifics of its molecular architecture and the forces that govern its interactions.

Chemical Structure and Bonding

The chemical entity of this compound is defined by both intramolecular covalent bonds and intermolecular hydrogen bonds.

2.1. Covalent Bonding in Ethylenediamine

The ethylenediamine molecule, C₂H₄(NH₂)₂, features a backbone of two carbon atoms linked by a single covalent bond. Each carbon atom is also bonded to two hydrogen atoms and one nitrogen atom. The nitrogen atoms of the two primary amine groups are each bonded to two hydrogen atoms.[8] The molecule typically adopts a gauche conformation, which minimizes steric hindrance between the two amine groups.[4] The geometry around the nitrogen atoms is trigonal pyramidal.[4][8]

2.2. Intermolecular Hydrogen Bonding

In the monohydrate, the water molecule is not just a simple impurity but is integrated into the structure through a network of hydrogen bonds. The lone pairs of electrons on the nitrogen atoms of ethylenediamine can act as hydrogen bond acceptors, while the N-H bonds can act as hydrogen bond donors.[9] The water molecule participates in this network, acting as both a hydrogen bond donor and acceptor.[10] This extensive hydrogen bonding significantly influences the physical properties of the compound, such as its boiling point and viscosity.[4] Computational studies have shown that the hydrogen bond energy between ethylenediamine and a water molecule is approximately -2.3 kcal/mol.[11]

// Hydrogen bond edge [style=dashed, color="#FBBC05", arrowhead=none, constraint=false]; H7 -- O [label=" H-Bond"]; }

Caption: 2D structure of this compound with hydrogen bonding.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₈N₂·H₂O or C₂H₁₀N₂O | [1][2][3] |

| Molecular Weight | 78.11 g/mol | [1][3] |

| Appearance | Colorless to almost clear liquid | [2][6] |

| Melting Point | 10 °C | [2] |

| Boiling Point | 118 °C | [2] |

| Density | 0.96 g/cm³ | [2] |

| Refractive Index (n20D) | 1.45 | [2] |

| CAS Number | 6780-13-8 | [2] |

| Hydrogen Bond Donor Count | 3 | [1][12] |

| Hydrogen Bond Acceptor Count | 3 | [1][12] |

Spectroscopic and Crystallographic Data

The structural characteristics of this compound can be elucidated using various analytical techniques.

4.1. X-ray Crystallography Data

4.2. Spectroscopic Data

Spectroscopic methods provide valuable information about the bonding and functional groups present in this compound.

| Spectroscopic Data | Observation | Significance | Reference(s) |

| ¹H NMR | A signal around 2.65 ppm (in CCl₄) | Corresponds to the protons of the two CH₂ groups. | [15][16] |

| IR Spectroscopy | A C-N stretching band around 1060 cm⁻¹ | This band shifts to a lower frequency upon complexation, confirming the involvement of the nitrogen atoms in coordination. |

Experimental Protocols

The characterization of this compound involves several key experimental techniques.

5.1. Synthesis of Ethylenediamine Complexes

A general procedure for the synthesis of ethylenediamine complexes, for example with aryltellurium trihalides, is as follows:

-

Dissolve 5 mmol of the aryltellurium trihalide in approximately 20 mL of a dry solvent like methanol.

-

Separately, dissolve 5 mmol of ethylenediamine in about 10 mL of a solvent such as benzene.

-

Add the ethylenediamine solution to the aryltellurium trihalide solution.

-

Stir the mixture for about 2 hours, during which a solid product will precipitate.

-

Filter the solid, wash it with a solvent like diethyl ether, and dry it under vacuum over a desiccant.

-

The resulting complex can then be recrystallized from a suitable solvent, such as dry methanol.

5.2. X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystalline solid.

-

Crystal Growth: A single crystal of the compound of sufficient size and quality is required. This is often the most challenging step.

-

Data Collection: The crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.[17]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. By fitting atoms into the electron density, a model of the molecular structure is built and refined to match the experimental data.[17]

5.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within a molecule.

-

Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Data Acquisition: The sample is placed in an IR spectrometer, and a beam of infrared light is passed through it. The instrument measures the frequencies at which the sample absorbs the light.

-

Spectrum Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different bonds in the molecule, allowing for the identification of functional groups like N-H and C-N.[18]

5.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: The sample tube is placed in a strong magnetic field within the NMR spectrometer and irradiated with radio waves. The absorption of energy by the atomic nuclei is detected.

-

Spectrum Analysis: The resulting NMR spectrum shows signals (peaks) at different chemical shifts, which correspond to the different chemical environments of the nuclei (e.g., ¹H) in the molecule.[7][15]

Caption: Workflow for the structural characterization of this compound.

Role in Chelation and Drug Development

A key application of ethylenediamine is its role as a bidentate chelating ligand.[5] The two nitrogen atoms can donate their lone pairs of electrons to a single metal ion, forming a stable five-membered ring structure. This chelating ability is fundamental to its use in synthesizing more complex molecules like EDTA (ethylenediaminetetraacetic acid), which is widely used to sequester metal ions.[5][7] In drug development, the ethylenediamine moiety can be incorporated into larger molecules to modulate their solubility, stability, and interaction with biological targets.

// Nodes for Ethylenediamine N1 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H1 [label="H", shape=plaintext, fontcolor="#202124"]; H2 [label="H", shape=plaintext, fontcolor="#202124"]; H3 [label="H", shape=plaintext, fontcolor="#202124"]; H4 [label="H", shape=plaintext, fontcolor="#202124"]; H5 [label="H", shape=plaintext, fontcolor="#202124"]; H6 [label="H", shape=plaintext, fontcolor="#202124"]; H7 [label="H", shape=plaintext, fontcolor="#202124"]; H8 [label="H", shape=plaintext, fontcolor="#202124"];

// Node for Metal Ion M [label="M²⁺", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.8, height=0.8];

// Edges for Ethylenediamine C1 -- C2; N1 -- C1; N2 -- C2; N1 -- H1; N1 -- H2; C1 -- H3; C1 -- H4; C2 -- H5; C2 -- H6; N2 -- H7; N2 -- H8;

// Edges for Chelation N1 -> M [label=" Coordination Bond", color="#34A853", style=dashed]; N2 -> M [color="#34A853", style=dashed]; }

Caption: Chelation of a metal ion (M²⁺) by an ethylenediamine molecule.

Conclusion

This compound is a fundamentally important chemical whose properties are dictated by a combination of strong covalent bonds and an extensive network of intermolecular hydrogen bonds involving the water molecule. A thorough understanding of its structure, elucidated through techniques like NMR, IR spectroscopy, and X-ray crystallography, is crucial for its effective application in pharmaceutical synthesis, polymer science, and materials research. The detailed characterization protocols and data presented in this guide serve as a valuable resource for researchers and professionals in these fields.

References

- 1. This compound | C2H8N2.H2O | CID 12200817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. webqc.org [webqc.org]

- 5. Ethylenediamine | 107-15-3 [chemicalbook.com]

- 6. CAS 6780-13-8: ethylenediamine hydrate | CymitQuimica [cymitquimica.com]

- 7. This compound | 6780-13-8 | Benchchem [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. guidechem.com [guidechem.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. The crystal structure of mono-ethylenediamine β-chitin from synchrotron X-ray fiber diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ethylenediamine(107-15-3) 1H NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]

- 18. Ethylenediamine [webbook.nist.gov]

An In-depth Technical Guide to Ethylenediamine Monohydrate (CAS: 6780-13-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethylenediamine (B42938) Monohydrate (CAS: 6780-13-8), a crucial building block in chemical synthesis and drug development. This document details its physicochemical properties, experimental protocols for its handling and analysis, and its significant role in the pharmaceutical industry.

Physicochemical Properties

Ethylenediamine monohydrate is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[1][2] It is a hygroscopic compound, meaning it readily absorbs moisture from the air.[1] The presence of water in its structure significantly influences its physical properties compared to its anhydrous counterpart.

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| CAS Number | 6780-13-8 | [3] |

| Molecular Formula | C₂H₈N₂·H₂O | [4] |

| Molecular Weight | 78.11 g/mol | [4] |

| Appearance | Colorless to slightly yellow, clear liquid | [2][5] |

| Odor | Ammonia-like | [2][6] |

| Melting Point | Approximately 10 °C | [3] |

| Boiling Point | Approximately 118-120 °C | [3][5] |

| Density | Approximately 0.957 - 0.965 g/mL at 20 °C | [3] |

| Refractive Index | Approximately 1.446 - 1.452 at 20 °C | [3] |

| Flash Point | 91 °F (anhydrous) | [2] |

| Solubility | Miscible with water and ethanol | [5][6] |

Experimental Protocols

Synthesis of this compound

Industrially, ethylenediamine is primarily synthesized from 1,2-dichloroethane (B1671644) and ammonia (B1221849) under high pressure.[6][7] Another significant route involves the catalytic amination of ethylene (B1197577) glycol or monoethanolamine.[7][8] For laboratory purposes, obtaining high-purity this compound often starts with the commercially available compound, which is then purified. A common laboratory-scale synthesis involves the reaction of ethylene glycol with urea.[6]

Conceptual Synthesis from Anhydrous Ethylenediamine:

While not a typical synthetic route in a laboratory setting due to the commercial availability of the monohydrate, conceptually, one could prepare the monohydrate by the precise addition of one molar equivalent of water to anhydrous ethylenediamine under controlled conditions to prevent excessive heating.

Purification of this compound

Commercial this compound may contain impurities such as water (in excess of the monohydrate stoichiometry), carbon dioxide (as carbamates), and other polyethylene (B3416737) amines.[9] Purification is crucial for applications requiring high purity, such as in pharmaceutical synthesis.

Detailed Protocol for Laboratory-Scale Purification by Distillation:

This protocol is adapted from methods used for drying anhydrous ethylenediamine and can be used to obtain pure this compound from a sample with excess water.[9][10]

Materials:

-

Commercial this compound

-

Solid potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) pellets

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Pre-drying: Place the commercial this compound in a round-bottom flask. Add solid KOH or NaOH pellets (approximately 10-20% w/v).

-

Stirring: Stir the mixture at room temperature for several hours, or gently warm to 40-50°C, under an inert atmosphere to absorb excess water.

-

Distillation Setup: Assemble the distillation apparatus. Ensure all glassware is dry. The setup should be under a slow stream of inert gas.

-

Distillation: Heat the mixture in the heating mantle. Collect the fraction that distills at approximately 118-120 °C. This fraction corresponds to the azeotrope-like boiling point of the monohydrate.

-

Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere to prevent absorption of water and carbon dioxide.

Workflow for Purification:

Caption: Workflow for the purification of this compound.

Quantitative Analysis

Accurate determination of the concentration of this compound is essential for its use in synthesis and formulation. Acid-base titration and High-Performance Liquid Chromatography (HPLC) are common analytical methods.

Ethylenediamine is a diprotic base, meaning it can accept two protons.[11] Titration with a standardized strong acid, such as hydrochloric acid (HCl), can be used to determine its concentration.[11]

Detailed Protocol for Titration:

Materials:

-

This compound sample

-

Standardized 0.1 M Hydrochloric acid (HCl) solution

-

Deionized water

-

Buret, pipette, Erlenmeyer flask

-

pH meter or a suitable indicator (e.g., a mixed indicator of methyl red and bromocresol green)

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 0.1-0.2 g) and dissolve it in a known volume of deionized water (e.g., 50 mL) in an Erlenmeyer flask.

-

Titration Setup: Fill a clean buret with the standardized 0.1 M HCl solution and record the initial volume.

-

Titration: If using a pH meter, immerse the calibrated electrode in the sample solution. Slowly add the HCl titrant from the buret while continuously stirring the solution. Record the pH and the volume of titrant added at regular intervals. If using an indicator, add a few drops to the sample solution and titrate until the endpoint color change is observed.

-

Endpoint Determination: The titration curve will show two equivalence points corresponding to the two protonation steps of ethylenediamine. The volume of HCl at the second equivalence point is typically used for calculation.

-

Calculation:

-

Moles of HCl = Molarity of HCl × Volume of HCl at equivalence point (in Liters)

-

Moles of Ethylenediamine = Moles of HCl / 2

-

Mass of this compound = Moles of Ethylenediamine × 78.11 g/mol

-

Purity (%) = (Mass of this compound / Initial mass of sample) × 100

-

HPLC is a more sensitive and specific method for the analysis of ethylenediamine, especially in complex matrices. Since ethylenediamine lacks a strong chromophore, pre-column derivatization is typically required to introduce a UV-absorbing or fluorescent tag.[12][13][14]

Conceptual HPLC Protocol with Pre-column Derivatization:

Materials:

-

This compound sample

-

Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) with 2-mercaptoethanol, or 1-naphthylisothiocyanate)[12][13][14]

-

HPLC-grade solvents (e.g., methanol (B129727), water, buffer)

-

HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

-

Sample Preparation: Prepare the sample solution by accurately diluting the this compound in a suitable solvent.

-

Derivatization: Mix a known volume of the standard or sample solution with the derivatizing agent and a buffer solution. Allow the reaction to proceed for a specified time at a controlled temperature to form the derivative.

-

HPLC Analysis: Inject a known volume of the derivatized standard or sample into the HPLC system.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Column: A reversed-phase column, such as a C18 column.

-

Detection: UV or fluorescence detector set at the maximum absorbance or emission wavelength of the derivative.

-

-

Quantification: Create a calibration curve by plotting the peak areas of the standards against their concentrations. Determine the concentration of ethylenediamine in the sample by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC Analysis:

Caption: Workflow for HPLC analysis of this compound.

Role in Drug Development

The ethylenediamine moiety is a key structural motif in a wide range of pharmacologically active compounds. Its two primary amine groups provide versatile handles for chemical modification, allowing for the synthesis of diverse molecular architectures.[5][15] This scaffold is present in drugs targeting various receptors and enzymes.

Ethylenediamine as a Scaffold in H₁-Receptor Antagonists (Antihistamines)

Many first-generation antihistamines are based on an ethylenediamine core. These drugs act as inverse agonists at the histamine (B1213489) H₁-receptor, competitively blocking the action of histamine and alleviating allergic symptoms.

Signaling Pathway of Histamine H₁-Receptor and its Inhibition:

Histamine, released from mast cells and basophils, binds to H₁-receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signals lead to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Ethylenediamine-based antihistamines bind to the H₁-receptor, stabilizing its inactive conformation and preventing histamine from binding and initiating this signaling cascade.

Caption: Signaling pathway of the Histamine H₁-Receptor and its inhibition.

Ethylenediamine in Enzyme Inhibitors

The ethylenediamine scaffold is also utilized in the design of enzyme inhibitors. For instance, derivatives of ethylenediamine have been investigated as inhibitors of farnesyltransferase, an enzyme involved in post-translational modification of proteins, including Ras proteins which are implicated in cancer.[1] The ethylenediamine core can be substituted to occupy different sub-pockets of the enzyme's active site, leading to potent inhibition.[1]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[16] It is also harmful if inhaled or swallowed.[16] Therefore, it is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information for Ethylenediamine

| Hazard Class | Hazard Statement |

| Flammable liquids | Flammable liquid and vapor |

| Acute toxicity, Oral | Harmful if swallowed |

| Acute toxicity, Dermal | Toxic in contact with skin |

| Skin corrosion/irritation | Causes severe skin burns and eye damage |

| Sensitization, Skin | May cause an allergic skin reaction |

| Sensitization, Respiratory | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

Note: This information is for the anhydrous form, but similar precautions should be taken for the monohydrate.

Conclusion

This compound (CAS: 6780-13-8) is a fundamentally important chemical with broad applications in both industrial and research settings. Its well-defined physicochemical properties and versatile reactivity make it an invaluable building block for the synthesis of a wide array of organic molecules, including numerous pharmaceuticals. A thorough understanding of its properties, handling procedures, and analytical methods is crucial for its safe and effective use in scientific research and drug development.

References

- 1. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6780-13-8・this compound・059-06212・053-06215[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]

- 5. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]

- 6. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 7. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. publications.iupac.org [publications.iupac.org]

- 10. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]

- 11. Ethylenediamine (NH2CH2CH2NH2, abbreviated en) is an organic - McMurry 8th Edition Ch 17 Problem 147 [pearson.com]

- 12. HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical Method [keikaventures.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. cdc.gov [cdc.gov]

Role of ethylenediamine monohydrate as a bidentate ligand

An In-depth Technical Guide on the Core Role of Ethylenediamine (B42938) Monohydrate as a Bidentate Ligand

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine, a cornerstone of coordination chemistry, functions as a classic bidentate chelating ligand. Its monohydrate form is a common reagent in both academic and industrial laboratories. This technical guide provides a comprehensive overview of ethylenediamine monohydrate's role in forming stable coordination complexes. It covers the fundamental principles of its chelating action, presents key thermodynamic data for various metal complexes, details experimental protocols for synthesis and analysis, and explores its applications in research and drug development.

Introduction to this compound

Ethylenediamine (systematically named ethane-1,2-diamine and often abbreviated as 'en') is a simple organic compound with the formula C₂H₄(NH₂)₂.[1] It consists of two primary amine groups separated by an ethylene (B1197577) backbone.[2] This structure allows it to act as a powerful bidentate ligand, meaning it can bind to a central metal ion through its two nitrogen donor atoms simultaneously.[3][4][5] The commercially available form is often the monohydrate, C₂H₈N₂·H₂O, a colorless to pale yellow liquid that is hygroscopic.[6][7] Its versatility and ability to form exceptionally stable metal complexes make it an indispensable tool in chemical synthesis, catalysis, materials science, and pharmaceutical development.[7][8]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 6780-13-8 | [7][9] |

| Molecular Formula | C₂H₈N₂·H₂O | [7][9] |

| Molecular Weight | 78.11 g/mol | [7][9] |

| Appearance | Colorless to almost clear liquid | [7] |

| Melting Point | 10 °C | [7][10] |

| Boiling Point | 118 °C | [7][10] |

| Density | 0.96 g/cm³ | [7][10] |

| Vapor Pressure | 12 hPa (at 20 °C) | [10] |

| Basicity (pKa of enH₂²⁺) | pKa₁ ≈ 6.85, pKa₂ ≈ 9.92 | [11] |

Coordination Chemistry: The Chelate Effect

The defining characteristic of ethylenediamine as a ligand is its ability to form a chelate, a ring-like structure incorporating the metal ion.[3] When ethylenediamine coordinates to a metal, the two nitrogen atoms and the metal center form a stable five-membered ring (M-N-C-C-N).[3][12] This process, known as chelation, results in a significant increase in the stability of the complex compared to complexes formed with analogous monodentate ligands (e.g., ammonia (B1221849) or methylamine).[3]

This enhanced stability is termed the chelate effect . It is primarily driven by a favorable increase in entropy.[3] In a typical ligand exchange reaction, one bidentate ethylenediamine molecule displaces two monodentate ligands (such as water or ammonia). This increases the total number of free molecules in the system, leading to a positive change in entropy (ΔS > 0) and a more negative Gibbs free energy (ΔG), thus favoring the formation of the chelate complex.[3]

Quantitative Data on Metal-Ethylenediamine Complexes

The stability of metal-ethylenediamine complexes is quantified by their formation constants (also called stability constants, K) and associated thermodynamic parameters. The data below, primarily from a critical survey by P. Paoletti, represents overall stability constants (log β) for the formation of [M(en)ₙ] complexes from the metal ion and n ethylenediamine ligands.

| Metal Ion | Complex | log β₁ | log β₂ | log β₃ | ΔH° (kJ/mol) for β₃ | ΔS° (J/mol·K) for β₃ |

| Co²⁺ | [Co(en)ₙ]²⁺ | 5.89 | 10.55 | 13.80 | -80.8 | -18 |

| Ni²⁺ | [Ni(en)ₙ]²⁺ | 7.47 | 13.79 | 18.28 | -113.0 | -23 |

| Cu²⁺ | [Cu(en)ₙ]²⁺ | 10.55 | 19.55 | - | -113.0 (for β₂) | +23 (for β₂) |

| Zn²⁺ | [Zn(en)ₙ]²⁺ | 5.66 | 10.56 | 12.00 | -70.7 | -6 |

| Cd²⁺ | [Cd(en)ₙ]²⁺ | 5.48 | 9.94 | 11.90 | -71.5 | -19 |

| Fe³⁺ | [Fe(en)ₙ]³⁺ | 5.3 | 10.9 | - | - | - |

Note: Data compiled from Paoletti (1984) and Martínez et al. (2022).[13] Thermodynamic data corresponds to the overall formation of the tris-complex (or bis-complex for Cu²⁺). Conditions are typically 25 °C and an ionic strength of 0.1 M or extrapolated to 0 M.

Experimental Protocols

Protocol 1: Synthesis of Tris(ethylenediamine)cobalt(III) Chloride, [Co(en)₃]Cl₃

This synthesis is a classic inorganic chemistry experiment that demonstrates the oxidation of Co(II) to Co(III) and the formation of a stable chelate complex.[12]

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O): 12.0 g

-

Anhydrous ethylenediamine: 9.0 mL

-

Distilled water: 60 mL (35 mL + 25 mL)

-

6 M Hydrochloric acid (HCl): 8.5 mL

-

30% Hydrogen peroxide (H₂O₂): 10 mL

-

Concentrated Hydrochloric acid (HCl)

-

Diethyl ether

-

Ice bath, beakers, magnetic stirrer, hot plate

Procedure:

-

Prepare Cobalt Solution: Dissolve 12.0 g of CoCl₂·6H₂O in 35 mL of distilled water in a 250 mL beaker with stirring.

-

Prepare Ligand Solution: In a separate beaker, add 9.0 mL of anhydrous ethylenediamine to 25 mL of chilled distilled water. Place this beaker in an ice bath and slowly add 8.5 mL of 6 M HCl while stirring. This partially neutralizes the amine.

-

Combine Solutions: Add the cobalt(II) chloride solution to the partially neutralized ethylenediamine solution.

-

Oxidation: Slowly, with continuous stirring, add 10 mL of 30% H₂O₂ to the mixture. The hydrogen peroxide oxidizes the Co(II) to Co(III).[1] Stir until the effervescence ceases.

-

Concentration: Place the beaker on a hot plate in a fume hood and gently boil the solution to reduce its volume to approximately 60 mL.[12]

-

Precipitation: Remove the solution from heat. Add an equal volume (60 mL) of concentrated HCl, followed by 120 mL of ethanol to precipitate the product.

-

Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the yellow-orange crystals by vacuum filtration.

-

Washing and Drying: Wash the collected solid with two portions of ethanol and then two portions of diethyl ether to remove any residual water and unreacted starting materials.[12] Air-dry the final product.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining protonation constants of ligands and stability constants of metal complexes.[8][13] The general procedure involves titrating a solution containing the ligand and the metal ion with a strong base of known concentration.

Materials & Equipment:

-

Calibrated pH meter with a combination glass electrode (resolution of 0.1 mV)

-

Autoburette or high-precision manual burette

-

Thermostated titration vessel (e.g., double-walled beaker at 25.0 °C)

-

Stock solution of ethylenediamine (concentration determined accurately)

-

Stock solution of the metal salt (e.g., M(NO₃)₂)

-

Stock solution of a strong acid (e.g., HNO₃)

-

Carbonate-free strong base titrant (e.g., NaOH)

-

Inert background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength

Procedure:

-

Electrode Calibration: Calibrate the electrode system using standard buffer solutions to read hydrogen ion concentration ([H⁺]) rather than activity (pH). This is often done by titrating a known concentration of strong acid with a known concentration of strong base.

-

Ligand Protonation Titration: Prepare a solution in the titration vessel containing a known amount of ethylenediamine, strong acid (to fully protonate the ligand to enH₂²⁺), and the background electrolyte. Titrate this solution with the standardized strong base. Record the titrant volume and the corresponding potential (mV) or pH reading at regular intervals.

-

Metal-Ligand Titration: Prepare a similar solution as in step 2, but also add a known amount of the metal salt. The metal-to-ligand ratio is typically varied in different experiments (e.g., 1:1, 1:2, 1:3). Titrate again with the same standardized strong base, recording the data.

-

Data Analysis:

-

From the ligand-only titration, calculate the protonation constants (Kₐ) for the ligand.

-

Using the protonation constants and the data from the metal-ligand titration, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.

-

The stability constants (β₁, β₂, β₃) are determined by solving the system of equations relating n̄, [L], and the β values, typically using specialized computer software (e.g., HYPERQUAD).[8]

-

References

- 1. youtube.com [youtube.com]

- 2. Tris(ethylenediamine)cobalt(III)_chloride [chemeurope.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. web.williams.edu [web.williams.edu]

- 7. Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values (1984) | P. Paoletti | 104 Citations [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Estimation of stability constants of Fe(III) with antibiotics and dissolved organic matter using a novel UV-vis spectroscopy method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. cost-nectar.eu [cost-nectar.eu]

The Coordination Chemistry of Ethylenediamine Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethylenediamine (B42938) Monohydrate in Coordination Chemistry

Ethylenediamine (en), with the formula C₂H₄(NH₂)₂, is a versatile and fundamental building block in the field of coordination chemistry.[1] This colorless, ammonia-like liquid is a bidentate chelating ligand, meaning it can bind to a central metal ion through its two nitrogen donor atoms, forming a stable five-membered ring.[2] The monohydrate form, C₂H₈N₂·H₂O, is frequently used in synthetic procedures. The ability of ethylenediamine to form stable complexes with a wide array of metal ions has made it a cornerstone in the development of coordination chemistry, with applications ranging from catalysis and materials science to pharmaceuticals.[3] In the context of drug development, ethylenediamine-based ligands and their metal complexes are explored for their therapeutic and diagnostic potential, often leveraging their unique structural and reactive properties.[4] This guide provides a comprehensive overview of the core principles of ethylenediamine monohydrate coordination chemistry, including synthesis, structural analysis, spectroscopic characterization, and thermodynamic stability.

Fundamental Principles: The Chelate Effect and Stereochemistry

The Chelate Effect

A defining feature of ethylenediamine's coordination behavior is the chelate effect . This refers to the enhanced stability of a coordination complex containing a chelating ligand, like ethylenediamine, compared to a complex with analogous monodentate ligands. For instance, the complex [Ni(en)₃]²⁺ is significantly more stable than [Ni(NH₃)₆]²⁺. This increased stability is primarily driven by a favorable increase in entropy. The chelation process, where three bidentate ethylenediamine ligands displace six monodentate ammonia (B1221849) ligands, leads to a net increase in the number of free molecules in the system, which is entropically favored.[5]

Stereochemistry

The coordination of three ethylenediamine ligands to an octahedral metal center, as in [Co(en)₃]³⁺, gives rise to a rich stereochemistry. The resulting complex is chiral and can exist as a pair of non-superimposable mirror images, or enantiomers, designated as Δ (delta) and Λ (lambda).[6] This chirality was instrumental in Alfred Werner's development of coordination theory, providing crucial evidence for the octahedral geometry of these complexes.[7] The five-membered chelate rings formed by ethylenediamine are not planar and can adopt puckered conformations, described as δ (delta) and λ (lambda), which further contributes to the complex isomerism of these systems.[8]

Synthesis of Ethylenediamine Complexes

The synthesis of metal-ethylenediamine complexes typically involves the reaction of a metal salt with ethylenediamine in a suitable solvent.[3] The stoichiometry of the reactants and the reaction conditions, such as temperature and the presence of an oxidizing agent, can be controlled to yield the desired complex.

Detailed Experimental Protocol: Synthesis of Tris(ethylenediamine)cobalt(III) Chloride, [Co(en)₃]Cl₃

This protocol describes a rapid synthesis of [Co(en)₃]Cl₃, a classic example of an octahedral ethylenediamine complex.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Anhydrous ethylenediamine (en)

-

6 M Hydrochloric acid (HCl)

-

30% Hydrogen peroxide (H₂O₂)

-

Diethyl ether

-

Distilled water

-

Ice bath, hot plate, beakers, graduated cylinders, stirring rod, Buchner funnel, and filter paper.

Procedure:

-

In a 100 mL beaker, dissolve 12.0 g of CoCl₂·6H₂O in 35 mL of distilled water.[9][10]

-

In a separate beaker, cool 9.0 mL of anhydrous ethylenediamine in an ice bath and slowly add 8.5 mL of 6 M HCl while stirring.[9][11]

-

Add the CoCl₂ solution to the partially neutralized ethylenediamine solution.[9][12]

-

With continuous stirring, slowly add 10 mL of 30% H₂O₂. The hydrogen peroxide acts as an oxidizing agent to convert Co(II) to Co(III).[9][11][12]

-

Stir the mixture for a few minutes until the effervescence ceases.[11]

-

Place the beaker on a hot plate and gently boil the solution, reducing the volume to approximately 60 mL.[9][10]

-

Add an equal volume (60 mL) of concentrated hydrochloric acid, followed by 120 mL of ethanol.[9][10]

-

Cool the mixture in an ice bath to precipitate the orange-yellow crystals of [Co(en)₃]Cl₃.[9][10]

-

Collect the crystals by vacuum filtration using a Buchner funnel.[10]

-

Wash the crystals with two portions of ethanol and then two portions of diethyl ether.[9][10]

Structural Analysis of Ethylenediamine Complexes

The precise three-dimensional arrangement of atoms in ethylenediamine complexes is determined using single-crystal X-ray diffraction. This technique provides accurate measurements of bond lengths and angles, which are crucial for understanding the nature of the metal-ligand interactions and the overall geometry of the complex.

Quantitative Data: Bond Lengths and Angles

The following tables summarize key structural parameters for representative octahedral complexes of Co(III), Ni(II), and Cu(II) with ethylenediamine.

| Parameter | [Co(en)₃]Cl₃[6] |

| Metal-Nitrogen (M-N) Bond Lengths (Å) | 1.947 - 1.981 |

| Nitrogen-Metal-Nitrogen (N-M-N) Bond Angles within Chelate Ring (°) | ~85 |

| Nitrogen-Metal-Nitrogen (N-M-N) Bond Angles between Chelate Rings (°) | ~90 |

| Carbon-Carbon (C-C) Bond Length in en (Å) | Not specified in the source |

| Carbon-Nitrogen (C-N) Bond Length in en (Å) | Not specified in the source |

| Parameter | --INVALID-LINK--₂[13] |

| Metal-Nitrogen (M-N) Bond Lengths (Å) | ~2.1 (average) |

| Nitrogen-Metal-Nitrogen (N-M-N) Bond Angles within Chelate Ring (°) | Not specified in the source |

| Nitrogen-Metal-Nitrogen (N-M-N) Bond Angles between Chelate Rings (°) | Not specified in the source |

| Carbon-Carbon (C-C) Bond Length in en (Å) | Not specified in the source |

| Carbon-Nitrogen (C-N) Bond Length in en (Å) | Not specified in the source |

| Parameter | [Cu(en)₂(H₂O)₂]SO₄[14] |

| Metal-Nitrogen (M-N) Bond Lengths (Å) | Not specified in the source |

| Metal-Oxygen (M-O) Bond Lengths (Å) | Not specified in the source |

| Nitrogen-Metal-Nitrogen (N-M-N) Bond Angles (°) | Not specified in the source |

| Nitrogen-Metal-Oxygen (N-M-O) Bond Angles (°) | Not specified in the source |

| Carbon-Carbon (C-C) Bond Length in en (Å) | Not specified in the source |

| Carbon-Nitrogen (C-N) Bond Length in en (Å) | Not specified in the source |

Spectroscopic Characterization

UV-Visible and Infrared spectroscopy are indispensable tools for characterizing ethylenediamine complexes.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, particularly the d-d transitions of the metal center. The position and intensity of the absorption bands are sensitive to the geometry of the complex and the nature of the ligands.

Objective: To obtain the UV-Visible absorption spectrum of a synthesized ethylenediamine complex and determine its characteristic absorption maxima (λmax).

Materials and Equipment:

-

Synthesized metal-ethylenediamine complex

-

Appropriate solvent (e.g., distilled water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of the complex and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻² M).

-

Preparation of a Dilute Solution: Prepare a dilute solution (e.g., in the range of 10⁻³ to 10⁻⁴ M) from the stock solution, as the absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Select the "Scan" mode.

-

Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 350-800 nm).

-

Sample Measurement: Rinse a clean cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

-

Acquire Spectrum: Start the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum. For octahedral Co(III) complexes like [Co(en)₃]³⁺, two d-d transition bands are typically observed.[4]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of the bonds within the complex. It is particularly useful for confirming the coordination of the ethylenediamine ligand to the metal center.

Objective: To obtain the IR spectrum of a synthesized ethylenediamine complex and identify the characteristic vibrational bands of the coordinated ethylenediamine ligand.

Materials and Equipment:

-

Synthesized metal-ethylenediamine complex

-

Potassium bromide (KBr, IR grade)

-

FTIR spectrometer

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the complex to remove any residual solvent.

-

In an agate mortar, grind a small amount of the complex (1-2 mg) with about 100-200 mg of dry KBr. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Measurement: Place the KBr pellet containing the sample in the sample holder of the spectrometer.

-

Acquire Spectrum: Run the IR scan over the desired range (typically 4000-400 cm⁻¹).

-

Data Analysis:

-

Identify the N-H stretching vibrations, which typically appear in the region of 3100-3300 cm⁻¹.

-

Look for changes in the C-N stretching and N-H bending vibrations compared to free ethylenediamine, which indicate coordination to the metal. The C-N stretching frequency often shifts upon coordination.[14]

-

New bands in the low-frequency region (below 600 cm⁻¹) can often be attributed to metal-nitrogen (M-N) stretching vibrations.

-

Thermodynamic Stability

The stability of metal-ethylenediamine complexes in solution is quantified by their formation constants (Kf), also known as stability constants. These equilibrium constants describe the formation of the complex from the solvated metal ion and the ligand. The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°) of complexation, provide further insight into the driving forces behind complex formation.

Quantitative Data: Stability Constants and Thermodynamic Parameters

The following table presents the stepwise and overall stability constants (log K) and the corresponding enthalpy (ΔH°, kJ/mol) and entropy (ΔS°, J/mol·K) changes for the formation of ethylenediamine complexes with several divalent transition metal ions in aqueous solution at 25 °C.

| Metal Ion | log K₁ | log K₂ | log K₃ | log β₃ | -ΔH° (overall) | ΔS° (overall) |

| Co²⁺ | 5.89 | 4.83 | 3.10 | 13.82 | 76.6 | 13 |

| Ni²⁺ | 7.47 | 6.23 | 4.34 | 18.04 | 100.0 | 13 |

| Cu²⁺ | 10.55 | 9.05 | -1.0 | 18.60 | 108.8 | 13 |

| Zn²⁺ | 5.71 | 5.05 | 2.10 | 12.86 | 68.2 | 25 |

Data compiled from various sources. The third stepwise formation for Cu²⁺ is unfavorable due to Jahn-Teller distortion.

Visualizations

Logical Relationships in Ethylenediamine Coordination Chemistry

Caption: Key concepts in ethylenediamine coordination chemistry.

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for complex synthesis and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. kbcc.cuny.edu [kbcc.cuny.edu]

- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. amherst.edu [amherst.edu]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. scribd.com [scribd.com]

- 13. Copper(II) sulfate - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of Ethylenediamine Monohydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine (B42938) monohydrate (C₂H₈N₂·H₂O) is a versatile and widely utilized organic compound in various scientific and industrial sectors, including pharmaceuticals, polymer synthesis, and corrosion inhibition.[1] Its utility as a building block and chelating agent makes a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, paramount for researchers and professionals in drug development and chemical synthesis.[1] This technical guide provides a comprehensive overview of the solubility of ethylenediamine monohydrate in a range of common organic solvents, detailed experimental protocols for solubility determination, and visualizations of its role in drug development.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[2] It is a hygroscopic compound, meaning it readily absorbs moisture from the air.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6780-13-8 | [1][4] |

| Molecular Formula | C₂H₁₀N₂O | [5][6] |

| Molecular Weight | 78.11 g/mol | [5] |

| Melting Point | 10 °C | [1][6] |

| Boiling Point | 118 °C | [1][6] |

| Density | 0.96 g/cm³ | [1] |

| Refractive Index | 1.4480 to 1.4510 |

Solubility of this compound in Organic Solvents

The solubility of this compound is dictated by its polar nature, stemming from the two primary amine groups and the molecule of water. This allows for strong hydrogen bonding with polar solvents. Conversely, its solubility is limited in nonpolar organic solvents.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Classification | Solubility | Temperature (°C) | Reference(s) |

| Water | Polar Protic | Miscible | 20 | [2][3] |

| Ethanol | Polar Protic | Miscible | Not Specified | [2][7] |

| Methanol | Polar Protic | Soluble | Not Specified | [8] |

| Acetone | Polar Aprotic | Soluble | Not Specified | |

| Diethyl Ether | Polar Aprotic | Slightly Soluble | Not Specified | [7][9] |

| Dichloromethane | Polar Aprotic | Data not available | Not Specified | |

| Toluene | Nonpolar | Insoluble | Not Specified | [10] |

| Benzene | Nonpolar | Insoluble | Not Specified | [7][9] |

| Hexane | Nonpolar | 3.2 g/100 mL (for anhydrous) | Not Specified | [11] |

Note: "Miscible" indicates that the substances are soluble in all proportions. "Soluble" indicates significant solubility, though precise quantitative data is not available. "Slightly soluble" indicates low solubility, and "insoluble" indicates negligible solubility.

Experimental Protocol for Determining Solubility

The isothermal shake-flask method is a reliable and widely adopted technique for determining the thermodynamic solubility of a compound in a given solvent.[12] The following is a detailed protocol for determining the solubility of this compound in an organic solvent.

Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent of interest (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid phase is crucial to ensure that saturation is reached.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibration. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solute to settle.

-

Alternatively, for faster separation, centrifuge the vial at a high speed to pellet the excess solute.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the settled solute, it is advisable to take the sample from the middle of the solution.

-

Immediately filter the aliquot through a syringe filter that has been pre-warmed or pre-cooled to the equilibration temperature to prevent precipitation or dissolution of the solute due to temperature changes.

-

Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Analyze the standard solutions using a calibrated GC or HPLC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same analytical conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Role in Drug Development and Synthesis

Ethylenediamine is a crucial building block in the synthesis of various pharmaceuticals and serves as a versatile linker in targeted drug delivery systems. Its two primary amine groups provide reactive sites for the construction of more complex molecules, including heterocyclic compounds that are prevalent in medicinal chemistry.

Caption: Synthetic pathway illustrating the use of ethylenediamine as a key building block in the generation of a complex drug molecule.

In the realm of targeted drug delivery, ethylenediamine derivatives are frequently employed as linkers to conjugate a potent cytotoxic drug (payload) to a targeting moiety, such as a monoclonal antibody, forming an antibody-drug conjugate (ADC). The linker's properties are critical for the stability of the ADC in circulation and the efficient release of the payload at the target site.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethylenediamine CAS#: 107-15-3 [m.chemicalbook.com]

- 3. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. This compound | C2H8N2.H2O | CID 12200817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethylenediamine monohydrate | CAS#:6780-13-8 | Chemsrc [chemsrc.com]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chembk.com [chembk.com]

- 10. nouryon.com [nouryon.com]

- 11. webqc.org [webqc.org]

- 12. Ethylenediamine 98 333-18-6 [sigmaaldrich.com]

A Technical Guide to Anhydrous Ethylenediamine and Its Monohydrate for Researchers and Drug Development Professionals

This technical guide provides an in-depth comparison of anhydrous ethylenediamine (B42938) and ethylenediamine monohydrate, offering critical data and experimental protocols for researchers, scientists, and professionals in drug development. Understanding the distinct properties of these two forms is paramount for ensuring precision, safety, and optimal outcomes in sensitive applications.

Core Differences and Key Properties

Anhydrous ethylenediamine and this compound, while chemically related, exhibit significant differences in their physical and chemical properties due to the presence of a water molecule in the latter. The monohydrate is formed when ethylenediamine complexes with one molecule of water. This seemingly minor difference has substantial implications for their use in various applications, including as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2]

The choice between the anhydrous and hydrated form can be a critical factor for the stability and mechanical behavior of final products.[3] Therefore, a thorough characterization is essential.

Physicochemical Properties

The following table summarizes the key quantitative differences between anhydrous ethylenediamine and its monohydrate form.

| Property | Anhydrous Ethylenediamine | This compound |

| CAS Number | 107-15-3[1] | 6780-13-8[2] |

| Molecular Formula | C₂H₈N₂[1] | C₂H₈N₂·H₂O[2] |

| Molecular Weight | 60.10 g/mol [1][4][5] | 78.11 g/mol [2][6][7] |

| Melting Point | 8-10 °C[1][8] | 10 °C[2][9] |

| Boiling Point | 116-117 °C[8] | 118 °C[2][9] |

| Density | ~0.9 g/mL[1][8] | ~0.96 g/mL[2][9] |

| Refractive Index (n20/D) | ~1.46[1] | ~1.45[2][9] |

| Purity (Typical) | ≥ 99.5% (GC)[1] | ≥ 98% (Titration)[2] |

| Appearance | Colorless clear liquid[1] | Colorless to almost clear liquid[2] |

Experimental Protocols for Differentiation and Characterization

Accurate differentiation and characterization of anhydrous ethylenediamine and its monohydrate are crucial for quality control and research purposes. The following sections detail the methodologies for key experiments.

Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the standard method for determining the water content and thus differentiating between the anhydrous and monohydrate forms.[10] Due to the strongly alkaline nature of ethylenediamine, modifications to the standard procedure are necessary to avoid side reactions that can lead to inaccurate results.[11]

Methodology:

-

Reagent Selection: A one-component Karl Fischer reagent (e.g., Aquastar® - CombiTitrant 5) is suitable for volumetric titration.[11] The solvent should be a specialized methanol (B129727) for KF titration (e.g., Aquastar® - CombiMethanol) buffered with a weak acid like salicylic (B10762653) or benzoic acid to neutralize the strong alkalinity of the ethylenediamine.[11]

-

Titration Vessel Preparation: The titration cell is filled with the buffered solvent and pre-titrated to dryness to eliminate any residual water.

-

Sample Introduction: A precisely weighed sample of ethylenediamine is introduced into the titration vessel using a syringe. The exact sample weight is determined by weighing the syringe before and after injection.[11]

-

Titration: The titration is initiated and carried out to a rapid endpoint.[11] The volume of the KF reagent consumed is used to calculate the water content of the sample.

-

Calculation: The water content (in %) is calculated using the following formula: Water Content (%) = (Volume of KF reagent (mL) × Titer of KF reagent (mg/mL)) / (Sample weight (mg)) × 100

Logical Workflow for Karl Fischer Titration:

Karl Fischer Titration Workflow

Spectroscopic Analysis: FTIR and NMR

Spectroscopic methods provide structural information and can be used to identify the presence of water in the monohydrate.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of this compound is expected to show characteristic O-H stretching bands from the water molecule, typically in the region of 3200-3600 cm⁻¹, which would be absent in the spectrum of anhydrous ethylenediamine.[12] Both forms will exhibit N-H stretching and bending vibrations.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: